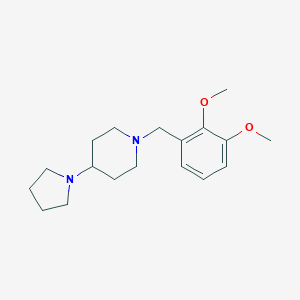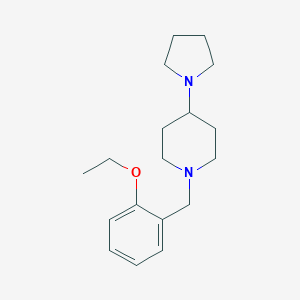![molecular formula C17H26N2O3 B247032 N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as amides and is synthesized through a multistep process, which involves the use of several reagents and catalysts.
Aplicaciones Científicas De Investigación
DMAPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMAPA has anti-proliferative and anti-tumor effects against various cancer cell lines, including breast, lung, and colon cancer cells. DMAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. DMAPA has been shown to inhibit the activity of ribosomal protein S6 kinase, which is involved in protein synthesis, and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects
DMAPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. DMAPA has also been shown to reduce the expression of several genes involved in cancer progression, such as c-Myc and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPA has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, DMAPA has some limitations, including its complex synthesis method and potential toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on DMAPA, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the study of its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of DMAPA for therapeutic purposes.
Conclusion
In conclusion, DMAPA is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method of DMAPA is complex, but its high potency and selectivity against cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of DMAPA and to explore its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of DMAPA involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base catalyst to form a Michael adduct. The Michael adduct is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by the reaction with N-ethyl-N-methylprop-2-en-1-amine to form DMAPA. The synthesis method of DMAPA is complex and requires careful handling of the reagents and catalysts to achieve high yields.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-6-19(12-13(2)3)10-9-17(20)18-15-8-7-14(21-4)11-16(15)22-5/h7-8,11H,2,6,9-10,12H2,1,3-5H3,(H,18,20) |
Clave InChI |
MQDBYDXONIDLKY-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
SMILES canónico |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

